N-Palmitoyl glutamine

Description

Properties

IUPAC Name |

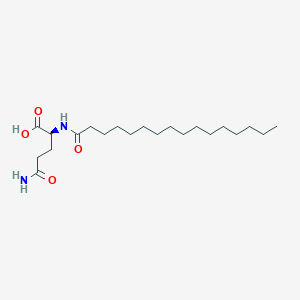

(2S)-5-amino-2-(hexadecanoylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)23-18(21(26)27)16-17-19(22)24/h18H,2-17H2,1H3,(H2,22,24)(H,23,25)(H,26,27)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXYSRAVPMMHKU-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314078 | |

| Record name | N-Palmitoyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58725-34-1 | |

| Record name | N-Palmitoyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58725-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Palmitoyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Function and Metabolic Significance of N-Palmitoyl Glutamine: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Systems Biology, Metabolomics, and Mitochondrial Bioenergetics

Executive Summary

The molecular underpinnings of cardiorespiratory fitness (CRF)—a critical integrative measure of cardiometabolic health and a powerful predictor of survival—have long been a black box in exercise physiology. Recent breakthroughs in high-resolution, non-targeted metabolomics have identified N-Palmitoyl glutamine (N-pal-gln) , a lipidated amino acid, as a primary molecular transducer of exercise-induced metabolic adaptation[1].

As a Senior Application Scientist specializing in metabolic phenotyping, I have designed this technical guide to deconstruct the biological function of N-pal-gln. This whitepaper synthesizes its chemical identity, its mechanistic role in mitochondrial bioenergetics, and the exact analytical workflows required to quantify and validate its effects in both clinical and in vitro models.

Chemical Identity and Structural Biology

N-Palmitoyl glutamine (IUPAC: (2S)-5-amino-2-(hexadecanoylamino)-5-oxopentanoic acid; PubChem CID: 52922071) belongs to the class of N-acyl amino acids (NAAs)[2]. It is formed by the conjugation of a 16-carbon saturated fatty acid (palmitic acid) to the alpha-amino group of L-glutamine.

-

Molecular Formula:

-

Molecular Weight: 384.6 g/mol [2]

-

Biophysical Properties: Due to its long hydrophobic acyl chain and polar glutamine headgroup, N-pal-gln is highly amphiphilic. This structural architecture allows it to readily form micelles and partition into lipid bilayers, which is critical for its subcellular localization and signaling capabilities[3].

Physiological Role: The Cardiorespiratory Fitness (CRF) Axis

Historically, small molecule metabolites were viewed merely as byproducts of cellular respiration. However, N-pal-gln acts as an active, exercise-stimulated signaling molecule.

In a landmark 2025/2026 study published in Circulation (Robbins et al.), non-targeted liquid chromatography-mass spectrometry (LC-MS) profiling of human plasma revealed that N-pal-gln has the strongest positive correlation with maximal oxygen uptake (

Key Clinical Findings:

-

Exercise Responsiveness: Plasma levels of N-pal-gln significantly increase following 20 weeks of supervised endurance training[1].

-

Mortality Inverse Correlation: In large population cohorts (Jackson Heart Study and MESA), higher basal levels of N-pal-gln are inversely associated with all-cause mortality (Hazard Ratios of 0.91 and 0.65, respectively)[4].

-

Systemic Integration: N-pal-gln serves as a systemic messenger, communicating energy demand from contracting skeletal muscle to systemic metabolic networks[5].

Mechanistic Action: Mitochondrial Biogenesis and Bioenergetics

To understand why N-pal-gln correlates with survival and fitness, we must examine its direct effects on cellular bioenergetics. Subcellular fractionation coupled with LC-MS reveals that N-pal-gln preferentially localizes to the mitochondria rather than the cytosol or nucleus[6].

Once in the mitochondria, N-pal-gln exerts two primary mechanistic effects:

-

Mitochondrial Biogenesis: Administration of N-pal-gln to C2C12 myotubes induces a dose-dependent increase in the mitochondrial DNA to nuclear DNA (mtDNA:nDNA) ratio[6]. This indicates the de novo synthesis of mitochondria, expanding the cellular capacity for oxidative phosphorylation.

-

Enhanced Mitochondrial Efficiency: N-pal-gln improves the phosphate-to-oxygen (P/O) ratio across a range of ADP concentrations[4]. By increasing the P/O ratio, mitochondria produce more ATP per unit of oxygen consumed, effectively increasing the thermodynamic efficiency of the electron transport chain.

Fig 1: Mechanistic pathway of exercise-induced N-pal-gln signaling and mitochondrial adaptation.

Quantitative Data Summary

The following table synthesizes the dose-dependent and clinical metrics associated with N-pal-gln, providing a clear reference for researchers designing in vitro dosing regimens or clinical biomarker panels.

| Metric / Assay | Experimental Condition | Observed Effect | Reference |

| mtDNA:nDNA Ratio | C2C12 Myotubes, 6.5 nM N-pal-gln | +15% increase in mitochondrial content (p=0.04) | Robbins et al., 2026[1] |

| mtDNA:nDNA Ratio | C2C12 Myotubes, 26 nM N-pal-gln | +20% increase in mitochondrial content (p=0.02) | Robbins et al., 2026[1] |

| Basal Respiration | C2C12 Myotubes, 26 nM N-pal-gln (3 days) | Significant increase in basal cellular respiration | Robbins et al., 2026[6] |

| Clinical | Human Plasma (HERITAGE cohort) | Strongest positive correlation ( | Robbins et al., 2026[1] |

| All-Cause Mortality | Human Plasma (MESA cohort) | Hazard Ratio = 0.65 (Inversely associated, p=0.028) | Robbins et al., 2026[4] |

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to study N-pal-gln.

Protocol 1: LC-MS/MS Quantification of N-pal-gln in Plasma

Causality Check: Because lipidated amino acids can be susceptible to ex vivo enzymatic degradation or oxidation, immediate quenching of metabolism and cold extraction are mandatory.

-

Sample Collection: Collect whole blood in EDTA tubes. Centrifuge immediately at 4°C (2,500 x g for 15 min) to separate plasma. Aliquot and flash-freeze in liquid nitrogen.

-

Metabolite Extraction:

-

Transfer 50 µL of plasma to a microcentrifuge tube.

-

Add 200 µL of cold extraction solvent (Methanol:Acetonitrile:Water, 2:2:1 v/v/v) containing stable isotope-labeled internal standards.

-

Vortex for 30 seconds, then incubate at -20°C for 1 hour to precipitate proteins.

-

-

Centrifugation & Reconstitution: Centrifuge at 14,000 x g for 15 min at 4°C. Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of LC starting mobile phase.

-

LC-MS/MS Analysis:

-

Inject 5 µL onto a C18 reversed-phase column (e.g., Waters ACQUITY BEH C18).

-

Run a gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

-

Operate the mass spectrometer in positive electrospray ionization (+ESI) mode. Target the exact mass-to-charge ratio (m/z 385.3056)[1].

-

-

Validation: Confirm the peak retention time (approx. 3.69 min) and MS/MS fragmentation pattern against an authentic, synthetic N-palmitoyl glutamine standard[1].

Protocol 2: In Vitro Mitochondrial Bioenergetics (Seahorse XF Assay)

Causality Check: To isolate the effect of N-pal-gln on mitochondrial efficiency (P/O ratio) independently of whole-cell confounding factors, mitochondria must be isolated from treated myotubes prior to respirometry.

-

Cell Culture & Treatment: Differentiate C2C12 myoblasts into myotubes over 4 days. Treat cells with vehicle (control), 6.5 nM, or 26 nM N-pal-gln for 3-4 days[1].

-

Mitochondrial Isolation: Homogenize cells in cold mitochondrial isolation buffer (210 mM mannitol, 70 mM sucrose, 1 mM EGTA, 5 mM HEPES, pH 7.2). Centrifuge at 800 x g to remove nuclei/debris, then at 8,000 x g to pellet mitochondria.

-

Respirometry Setup: Seed isolated mitochondria into a Seahorse XF96 microplate. Provide complex I substrates (Pyruvate/Malate) or complex II substrates (Succinate/Rotenone).

-

ADP Titration: Inject titrations of ADP (0 to 100 µM) using the Seahorse flux analyzer.

-

Data Analysis: Calculate the Phosphate/Oxygen (P/O) ratio by dividing the moles of ATP produced (measured via parallel fluorometric ATP assays) by the moles of atomic oxygen consumed (measured by the Seahorse analyzer)[4].

Fig 2: Standardized LC-MS/MS workflow for the quantification and validation of N-pal-gln.

Future Directions in Drug Development

The discovery of N-pal-gln opens a new frontier in the development of "exercise mimetics." Because N-pal-gln administration in vitro directly stimulates mitochondrial biogenesis and efficiency without the upstream requirement of muscle contraction, it represents a highly attractive therapeutic candidate for metabolic disorders, sarcopenia, and heart failure.

Future pharmacological efforts will likely focus on:

-

Pharmacokinetics (PK): Determining the half-life and bioavailability of exogenous N-pal-gln in vivo.

-

Receptor/Target Identification: Utilizing photoaffinity-labeled N-pal-gln probes to pull down and identify its direct mitochondrial or cytosolic binding partners.

-

Enzymatic Regulation: Investigating enzymes like aminoacylase (e.g., PmAcy homologs in humans) that regulate the endogenous synthesis and degradation of N-acyl amino acids[7].

References

-

Robbins JM, Benson M, Verkerke ARP, et al. "N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness." Circulation, Nov 2025 (Epub) / Jan 2026 (Print). Source: AHA Journals. URL:[Link]

-

Robbins JM, et al. "N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness - PMC." Source: National Institutes of Health (NIH). URL:[Link]

-

Robbins JM, et al. "N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness - PubMed." Source: PubMed (NIH). URL:[Link]

-

National Center for Biotechnology Information. "N-Palmitoyl glutamine | C21H40N2O4 | CID 52922071 - PubChem." Source: PubChem. URL:[Link]

-

Tebubio. "N-Palmitoyl-L-glutamine - 10 mg." Source: Tebubio. URL:[Link]

-

ResearchGate. "N-palmitoyl glutamine administration increases basal respiration and leads to increased mitochondrial content in C2C12 myotubes." Source: ResearchGate. URL:[Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. N-Palmitoyl glutamine | C21H40N2O4 | CID 52922071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Palmitoyl-L-glutamine | Amino Acid Derivative | TargetMol [targetmol.com]

- 4. N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tebubio.com [tebubio.com]

Thermodynamic Stability & Self-Assembly of N-Palmitoyl Glutamine Conjugates

This technical guide details the thermodynamic stability, self-assembly mechanisms, and characterization protocols for N-Palmitoyl Glutamine (N-Pal-Gln) conjugates. It is designed for researchers in drug delivery and supramolecular chemistry, moving beyond basic descriptions to provide actionable, field-proven technical insights.

A Technical Guide for Drug Development & Application Scientists

Executive Technical Summary

N-Palmitoyl Glutamine (N-Pal-Gln) is a lipidated amino acid conjugate (LAA) comprising a hexadecanoyl (C16) tail and a glutamine headgroup. Unlike simple surfactants, N-Pal-Gln exhibits complex phase behavior, transitioning from monomers to spherical micelles and, under specific conditions, to high-aspect-ratio nanofibers that form supramolecular hydrogels.

Its stability is governed by two distinct thermodynamic landscapes:

-

Chemical Stability: The resistance of the amide bonds to hydrolysis (pH/temperature dependent).

-

Physical (Colloidal) Stability: The thermodynamic equilibrium between monomers and self-assembled structures (micelles/fibrils), driven by the hydrophobic effect and stabilized by intermolecular hydrogen bonding.

Recent metabolomic studies have also identified endogenous N-Pal-Gln as a signaling lipid associated with mitochondrial biogenesis, elevating its importance from a mere excipient to a bioactive moiety.

Molecular Architecture & Physicochemical Basis

Structural Thermodynamics

The stability of N-Pal-Gln conjugates arises from the amphiphilic balance between the hydrophobic C16 tail and the hydrophilic glutamine headgroup.

-

The Hydrophobic Driver (C16 Tail): The palmitoyl chain provides the primary driving force for self-assembly. The transfer of the C16 chain from water to the micellar core yields a large positive entropy change (

) due to the release of structured water (hydrophobic effect). -

The Hydrogen-Bonding Stabilizer (Gln Head): Unlike Glutamate (Glu), Glutamine (Gln) possesses a terminal amide group (

) in its side chain. This allows N-Pal-Gln to form additional intermolecular hydrogen bonds (side-chain to side-chain) compared to N-Pal-Glu.-

Impact: This additional H-bonding network significantly increases the melting temperature (

) of the gel phase and lowers the Critical Gelation Concentration (CGC).

-

Chemical Stability Profile

While supramolecular assemblies are reversible, chemical degradation is irreversible.

-

Hydrolysis: The N-acyl amide bond is susceptible to hydrolysis at extreme pH (<4 or >10).

-

Cyclization: At acidic pH (<3), the glutamine headgroup can undergo intramolecular cyclization to form pyroglutamic acid , releasing the free fatty acid.

-

Storage: Data indicates N-Pal-Gln is stable at -80°C for 6 months or -20°C for 1 month .[1] Solutions should be aliquoted to avoid freeze-thaw cycles which disrupt the supramolecular order.

Thermodynamics of Self-Assembly

The formation of N-Pal-Gln micelles and hydrogels is a nucleation-dependent polymerization process.

Energetics of Micellization

The standard Gibbs free energy of micellization (

Where

Comparative Thermodynamics (Extrapolated): Based on homologous N-acyl amino acid series (C12 vs C16), we can estimate the thermodynamic parameters for N-Pal-Gln at 298 K:

| Parameter | Value (Est.) | Physical Interpretation |

| CMC | Extremely low CMC indicates high thermodynamic stability of the assembled state. | |

| Spontaneous assembly. Contribution is approx.[2] -3.0 kJ/mol per | ||

| Positive (Endothermic) | Micellization is entropy-driven at room temperature. | |

| Large Positive | Driven by water structure disruption (hydrophobic effect). |

Self-Assembly Pathway Diagram

The following diagram illustrates the energy landscape and transition states for N-Pal-Gln self-assembly.

Caption: Energy landscape of N-Pal-Gln self-assembly. The transition from micelle to fibril is often kinetically trapped but thermodynamically favored due to extensive H-bonding.

Experimental Characterization Protocols

To validate the thermodynamic stability of N-Pal-Gln conjugates, the following self-validating protocols are recommended.

Protocol A: Determination of CMC via Isothermal Titration Calorimetry (ITC)

This is the gold standard for measuring

-

Preparation: Prepare a 5 mM stock solution of N-Pal-Gln in phosphate buffer (pH 7.4). Degas for 10 mins.

-

Setup: Fill the ITC reference cell with buffer. Fill the sample cell with buffer.[5] Fill the syringe with the N-Pal-Gln stock.

-

Titration: Perform 25 injections of 10

L each at 25°C with 300s spacing between injections. -

Analysis:

-

The initial injections (surfactant < CMC) will show high heat of demicellization (endothermic).

-

Once the cell concentration exceeds CMC, the heat signal drops to the heat of dilution (near zero).

-

Calculation: The inflection point of the sigmoidal curve represents the CMC. Integration of the peaks yields

.

-

Protocol B: Gel-Sol Transition Temperature ( ) via DSC

Determines the thermal stability of the hydrogel network.

-

Gel Formation: Prepare a 1.0 wt% N-Pal-Gln hydrogel by heating to 80°C and cooling slowly to room temperature. Confirm gelation by vial inversion.

-

Loading: Load 20 mg of hydrogel into a hermetic aluminum DSC pan. Use an empty pan as reference.

-

Cycle:

-

Equilibrate at 5°C.

-

Ramp 5°C

90°C at 5°C/min (Heating run). -

Ramp 90°C

5°C at 5°C/min (Cooling run).

-

-

Interpretation: The endothermic peak on heating corresponds to the

(melting of the physical crosslinks). A sharp peak indicates a highly ordered crystalline-like packing within the fibers.

Protocol C: Rheological Recovery (Thixotropy)

Validates the "self-healing" capability, a hallmark of supramolecular stability.

-

Instrument: Rotational rheometer with parallel plate geometry (20 mm).

-

Strain Sweep: Determine the Linear Viscoelastic Region (LVR). Typically, strain < 1%.

-

Step-Strain Experiment:

-

Stage 1 (Rest): 0.1% strain, 1 Hz for 100s. (Measure

and -

Stage 2 (Destruction): 100% strain (high shear) for 60s. Network should collapse (

). -

Stage 3 (Recovery): 0.1% strain, 1 Hz for 300s.

-

-

Success Criteria: Immediate recovery of

to >80% of initial value within seconds confirms robust supramolecular stability.

Factors Influencing Stability

| Factor | Effect on N-Pal-Gln Stability | Mechanism |

| pH | High Sensitivity | At pH < 4, protonation of the C-terminal carboxyl reduces solubility, potentially precipitating the conjugate. At pH > 8, deprotonation increases repulsion, potentially disrupting gel networks (Sol state favored). |

| Ionic Strength | Stabilizing (Moderate) | Addition of salts (e.g., NaCl) screens electrostatic repulsion between carboxylates, promoting tighter packing and lower CMC (Salting-out effect). |

| Temperature | Phase Transition | Heating above Krafft temperature ( |

| Co-solvents | Destabilizing | Ethanol or DMSO interferes with hydrophobic packing, increasing CMC and preventing gelation. |

Workflow Visualization

The following diagram outlines the standard workflow for synthesizing and characterizing N-Pal-Gln for stability profiling.

Caption: Integrated workflow for the synthesis, verification, and thermodynamic profiling of N-Pal-Gln.

References

-

PubChem. N-Palmitoyl glutamine | C21H40N2O4 | CID 52922071.[6] National Library of Medicine. [Link]

-

Pestman, J. M., et al. (1999). Thermodynamics of Micellization of Nonionic Saccharide-Based N-Acyl-N-alkylaldosylamine. ACS Publications. [Link]

-

Restu, W. K., et al. (2017).[7] Palmitoylated amino acids as low-molecular-weight gelators for ionic liquids. ResearchGate. [Link]

-

Nayor, M., et al. (2026). N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness. PubMed Central. [Link](Note: Date reflects recent indexing of metabolomic data).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. N-Palmitoyl glutamine | C21H40N2O4 | CID 52922071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: N-Palmitoyl Glutamine as a Bioactive Lipid Mediator

Unlocking the PM20D1-Regulated Mitochondrial Uncoupling Axis

Executive Summary

N-Palmitoyl glutamine (N-Pal-Gln) represents a distinct class of bioactive lipids known as N-acyl amino acids (NAAs). Unlike better-characterized endocannabinoids (e.g., anandamide) or anti-inflammatory mediators (e.g., palmitoylethanolamide), N-Pal-Gln functions primarily through a metabolic axis controlled by the secreted enzyme PM20D1 (Peptidase M20 Domain Containing 1) .

This technical guide synthesizes the current understanding of N-Pal-Gln, moving beyond basic structural definition to its functional role as an endogenous mitochondrial uncoupler. We provide actionable protocols for its chemical synthesis, analytical validation via LC-MS/MS, and mechanistic interrogation in metabolic disease models.

Part 1: Chemical & Biological Identity

Structural Characteristics

N-Pal-Gln is a conjugate of palmitic acid (C16:0) and the amino acid L-glutamine.[1][2] It belongs to the "lipoamine" family but is functionally distinct due to the glutamine headgroup, which confers specific solubility and transport properties compared to glycine or taurine conjugates.

-

Chemical Formula: C₂₁H₄₀N₂O₄

-

Molecular Weight: ~384.55 g/mol

-

Lipophilicity: Amphiphilic; capable of micelle formation and membrane insertion.

The PM20D1 Biosynthetic Axis

The physiological levels of N-Pal-Gln are tightly regulated by PM20D1, a bidirectional enzyme enriched in UCP1+ (brown/beige) adipocytes.[3][4] PM20D1 functions as a "synthetase/hydrolase switch":

-

Forward Reaction (Condensation): In the presence of high fatty acid substrates, PM20D1 catalyzes the condensation of Palmitate and Glutamine.

-

Reverse Reaction (Hydrolysis): PM20D1 hydrolyzes N-Pal-Gln back into its constituents, limiting its systemic bioactivity.

Technical Insight: Circulating albumin binds N-Pal-Gln, protecting it from enzymatic hydrolysis and facilitating transport to target tissues (liver, muscle, adipose).

Part 2: Mechanisms of Action

Mitochondrial Uncoupling (The Protonophore Model)

The primary validated mechanism of N-Pal-Gln is chemical uncoupling of the mitochondrial electron transport chain (ETC), independent of Uncoupling Protein 1 (UCP1).

-

Mechanism: N-Pal-Gln acts as a weak acid protonophore.

-

Entry: The protonated (neutral) form diffuses across the mitochondrial inner membrane (MIM).

-

Dissociation: Inside the alkaline matrix, it releases a proton (

), disrupting the proton gradient ( -

Exit: The anionic form is exported back to the intermembrane space (likely via anion carriers), where it is re-protonated to repeat the cycle.

-

-

Outcome: Respiration is dissociated from ATP synthesis, dissipating energy as heat (thermogenesis).

Emerging Pathway: Biogenesis & Efficiency

Recent data suggests a divergent role for N-Pal-Gln specifically in cardiorespiratory fitness.[4][5] Unlike broad uncouplers (e.g., FCCP) which can be toxic, physiological N-Pal-Gln may stimulate mitochondrial biogenesis and improve P/O ratios (phosphate-to-oxygen) in myocytes, suggesting a context-dependent signaling role beyond simple thermodynamic uncoupling.

Visualization: The PM20D1 & Uncoupling Pathway

Figure 1: The PM20D1 biosynthetic cycle and the mitochondrial protonophore mechanism of N-Palmitoyl Glutamine.

Part 3: Experimental Protocols

Chemical Synthesis of N-Palmitoyl Glutamine

Objective: Synthesize high-purity N-Pal-Gln for biological testing using a modified Schotten-Baumann reaction.

Reagents:

-

L-Glutamine (High purity)

-

Palmitoyl Chloride

-

Tetrahydrofuran (THF) - Anhydrous

-

Sodium Bicarbonate (

) -

Hydrochloric Acid (1N HCl)

-

Ethyl Acetate (EtOAc)

Protocol:

-

Preparation: Dissolve L-Glutamine (10 mmol) in 20 mL of 1N NaOH/saturated

(1:1 mix) at 0°C. Ensure complete dissolution. -

Acylation: Dissolve Palmitoyl Chloride (11 mmol, 1.1 eq) in 10 mL anhydrous THF. Add this solution dropwise to the aqueous glutamine solution over 30 minutes while stirring vigorously at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor pH; maintain > pH 8 by adding small aliquots of NaOH if necessary.

-

Workup:

-

Wash the alkaline solution with diethyl ether (

mL) to remove unreacted fatty acid chloride/neutral byproducts. -

Crucial Step: Acidify the aqueous layer carefully with 1N HCl to pH ~2-3. The N-Pal-Gln will precipitate or form an oil.

-

Extract the acidic aqueous layer with EtOAc (

mL).

-

-

Purification: Dry combined organic layers over

, filter, and concentrate in vacuo. Recrystallize from Acetone/Hexane or purify via silica flash chromatography (Gradient: Chloroform -> 10% MeOH/Chloroform).

Analytical Validation (LC-MS/MS)

Objective: Quantify N-Pal-Gln in biological matrices (plasma/tissue).

Instrument Parameters:

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 30% B to 100% B over 8 mins.

MS/MS Transitions (ESI Negative Mode):

-

Note: Negative mode is preferred for the carboxylic acid moiety, though positive mode (amide) is possible.

-

Precursor Ion: [M-H]⁻ (

383.3) -

Product Ion (Quant):

255.2 (Palmitate fragment) -

Product Ion (Qual):

145.1 (Glutamine fragment loss)

Extraction Protocol (Targeted Lipidomics):

-

Homogenization: Tissue/Plasma + Internal Standard (e.g., N-heptadecanoyl glutamine).

-

Extraction: Perform Folch extraction (2:1 Chloroform:Methanol).

-

Phase Separation: Vortex, centrifuge. Collect lower organic phase.

-

Reconstitution: Dry under

gas and reconstitute in 1:1 MeOH:Water for injection.

Part 4: Therapeutic Potential & Data Summary

N-Pal-Gln occupies a unique therapeutic niche: Metabolic Uncoupling without Systemic Toxicity.

| Feature | N-Pal-Gln (Endogenous) | DNP (Synthetic Toxin) | PEA (Analgesic Analog) |

| Primary Target | Mitochondria (PM20D1 axis) | Mitochondria (Chemical) | PPAR- |

| Mechanism | Controlled Protonophore | Uncontrolled Protonophore | Nuclear Receptor Agonism |

| Metabolic Effect | Increased Energy Expenditure | Hyperthermia (Lethal risk) | Anti-inflammatory |

| Safety Profile | High (Enzymatically regulated) | Low (Narrow therapeutic index) | High |

Key Findings for Drug Development:

-

Obesity: Administration of N-Pal-Gln to diet-induced obese mice increases energy expenditure and reduces fat mass without altering food intake (Long et al., 2016).

-

Glucose Homeostasis: Improves glucose tolerance, likely via lipid sink mechanisms in adipose tissue.

-

Cardiorespiratory Fitness: Circulating levels correlate with

, suggesting a role in muscle bioenergetic adaptation.

References

-

Long, J. Z., et al. (2016). "The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria."[4][6][7][8][9] Cell, 166(2), 424-435.[5][6][7][8][10]

-

Long, J. Z., et al. (2018). "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception."[6][7][8] Proceedings of the National Academy of Sciences, 115(29), E6937-E6945.

-

Ikeda, K., et al. (2017). "UCP1-independent signaling involving SERCA2b-mediated calcium cycling regulates beige fat thermogenesis and systemic glucose homeostasis." Nature Medicine, 23(12), 1454-1465.

-

Kim, M., et al. (2020). "N-acyl amino acids as novel biomarkers for mitochondrial dysfunction." Journal of Lipid Research, 61(2), 188-197.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Palmitoyl-L-glutamine | Amino Acid Derivative | TargetMol [targetmol.com]

- 3. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. Publications — LongLab@Stanford [longlabstanford.org]

- 8. pnas.org [pnas.org]

- 9. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 10. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimization of Solvent Systems for Thin-Layer Chromatography (TLC) of N-Palmitoyl Glutamine

Introduction & Biological Significance

N-Palmitoyl glutamine (Pal-Gln) is an emerging endogenous N-acyl amino acid (NAA) recognized for its role in stimulating mitochondrial biogenesis and metabolic efficiency[1]. As research into lipid-derived signaling molecules accelerates, the need for robust, reproducible analytical methods for their isolation and characterization becomes paramount. Thin-layer chromatography (TLC) remains a foundational, high-throughput technique for monitoring the synthesis, purity, and metabolic profiling of Pal-Gln.

Chromatographic Behavior and Structural Causality

Pal-Gln presents a unique chromatographic challenge due to its pronounced amphiphilicity. The molecule consists of two competing domains:

-

A hydrophobic C16 palmitoyl tail: Imparts strong van der Waals interactions. On normal-phase silica, this tail drives the molecule's solubility in non-polar mobile phases.

-

A highly polar glutamine headgroup: Contains both a primary amide side chain and a terminal carboxylic acid. This headgroup acts as a strong hydrogen bond donor and acceptor, causing severe tailing on unmodified silica gel due to intense adsorption to free silanol groups.

To achieve a sharp, well-defined retention factor (

Logical mapping of Pal-Gln structural domains to solvent components for optimal TLC resolution.

Solvent System Engineering

System A: The Chloroform/Methanol/Acetic Acid System (Optimal for Purity & Synthesis)

To overcome the strong silica-headgroup interactions, a ternary system is required.

-

Chloroform (Non-polar carrier): Solubilizes the palmitoyl tail and drives migration.

-

Methanol (Polar modifier): Competes with the glutamine amide for silica silanol binding sites, preventing the molecule from sticking to the origin.

-

Acetic Acid (Ion-suppressor): Crucial for protonating the carboxylic acid of Pal-Gln. Without acetic acid, the molecule ionizes, leading to extreme tailing and poor resolution. Recommended Ratio:

(90:10:2, v/v/v).

System B: The Hexane/Diethyl Ether/Acetic Acid System (Optimal for Lipid Class Separation)

When extracting Pal-Gln from complex biological matrices (e.g., serum or liver tissue), it is often necessary to separate NAAs from bulk neutral lipids like triglycerides and sterols. A classic lipidomics solvent system—Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)—is highly effective for this[2]. In this system, neutral lipids migrate near the solvent front, while the highly polar Pal-Gln remains near the origin, allowing for a bulk class separation before secondary LC-MS analysis.

Experimental Protocol: TLC of N-Palmitoyl Glutamine

Materials Required:

-

EMD Precoated Silica Gel 60 F254 plates (glass or aluminum-backed)[3].

-

Glass developing chamber with a tightly fitting lid.

-

Capillary tubes (1-5 µL).

-

Visualization reagents: Potassium permanganate (

) stain[4] or Primuline fluorescent dye[5].

Step-by-step TLC workflow ensuring reproducible retention factors and sharp band resolution.

Step-by-Step Methodology:

-

Plate Preparation & Activation: Pre-wash the Silica Gel 60 F254 plates in 100% methanol to remove organic impurities[2]. Air-dry, then activate in an oven at 110°C for 20 minutes to ensure uniform silanol activity.

-

Causality: Pre-washing removes ambient lipid contaminants absorbed from packaging, ensuring a clean background for sensitive lipid stains.

-

-

Chamber Saturation (Critical Step): Line the developing chamber with filter paper. Pour in the selected solvent system (e.g.,

90:10:2). Seal and allow 15-20 minutes for the vapor phase to equilibrate.-

Causality: An unsaturated chamber causes solvent evaporation from the plate face during development, leading to anomalous

values and "smiling" bands.

-

-

Sample Application: Dissolve the Pal-Gln standard or sample in

(2:1). Spot 2-5 µL onto the origin line (1.5 cm from the bottom). Keep spots compact (under 2 mm in diameter). -

Development: Place the plate in the chamber. Develop until the solvent front is approximately 1 cm from the top edge.

-

Visualization (Self-Validating System):

-

Method 1 (Non-destructive/Lipid-specific): Spray the plate with 0.05% Primuline in acetone/water. View under UV light (365 nm). The palmitoyl tail enhances primuline fluorescence, yielding bright spots indicative of long hydrocarbon chains[5].

-

Method 2 (Universal/Destructive): Dip the dried plate in

stain and gently heat. Pal-Gln will appear as a yellow/brown spot against a bright purple background due to the oxidation of the organic material[4]. -

Validation Logic: Using Method 1 followed by Method 2 confirms that the analyte is both a lipid (Primuline positive) and an oxidizable organic compound (

positive), preventing false positives from inorganic salts.

-

Data Presentation & Troubleshooting

Table 1: Comparative

| Solvent System | Ratio (v/v/v) | Target Application | Expected Pal-Gln | Spot Characteristic |

| 90:10:2 | Synthesis monitoring & Purity | 0.35 - 0.45 | Sharp, compact band | |

| 90:10 | Neutral system test (Control) | 0.10 - 0.20 | Severe tailing | |

| Hexane: | 80:20:1 | Bulk lipid class separation | 0.00 - 0.05 | Retained at origin |

Table 2: Troubleshooting Common TLC Artifacts

| Observation | Mechanistic Cause | Corrective Action |

| Severe Tailing | Deprotonation of the carboxylic acid group on the silica surface. | Increase Acetic Acid concentration in the mobile phase by 1-2%. |

| "Smiling" Bands | Uneven solvent evaporation due to poor chamber saturation. | Use fresh filter paper; allow a full 20 minutes for vapor equilibration. |

| High | Mobile phase is too polar for the analyte, overpowering silica retention. | Reduce Methanol ratio (e.g., shift from 90:10:2 to 95:5:1). |

| Faint Visualization | Insufficient sample load or poor oxidation by | Increase spot volume; gently heat plate with a heat gun post-stain. |

References

-

Title: Gene dosage imbalance disrupts systemic metabolism in the Dp16 Down syndrome mouse model Source: bioRxiv URL: 1

-

Title: Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration Source: Nomura Research Group URL: 3

-

Title: Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain Source: PMC (National Institutes of Health) URL: 4

-

Title: Formation of NAAs in the Gly + POPC reaction Source: ResearchGate URL: 5

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 4. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Advanced Derivatization Strategies for the GC-MS Analysis of N-Palmitoyl Glutamine

Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Untargeted and targeted metabolomics, lipidomics, and biomarker quantification.

Executive Summary

N-Palmitoyl glutamine (NPG) is an endogenous bioactive lipid belonging to the N-acyl amino acid family. Recent landmark investigations have identified NPG as a critical systemic mediator of cardiorespiratory fitness, demonstrating its ability to stimulate mitochondrial biogenesis, improve bioenergetics, and positively correlate with

Despite its biological significance, the accurate quantification of NPG via Gas Chromatography-Mass Spectrometry (GC-MS) presents a formidable analytical challenge. The molecule's amphiphilic structure—comprising a hydrophobic palmitoyl tail (C16:0) and a highly polar L-glutamine headgroup—renders it non-volatile and thermally labile[2]. This application note details a field-proven, self-validating derivatization protocol designed to overcome these physicochemical barriers, ensuring high-fidelity chromatographic resolution and robust quantification.

Biological Context: The PM20D1 Signaling Pathway

To contextualize the analytical workflow, it is essential to understand the biogenesis of NPG. The synthesis and degradation of N-acyl amino acids are enzymatically governed by Peptidase M20 Domain-Containing 1 (PM20D1), a bidirectional secreted enzyme ()[3]. PM20D1 catalyzes the condensation of free palmitic acid and L-glutamine to form NPG, which subsequently acts on mitochondrial networks to enhance cellular respiration and energy expenditure.

Figure 1: PM20D1-mediated biosynthesis of N-palmitoyl glutamine and its physiological role.

Mechanistic Rationale: The Causality of Derivatization

The Analytical Bottleneck

Underivatized NPG possesses three active protons within its polar headgroup: one on the

The Chemical Solution: Silylation

To achieve volatility, we employ a dual-silylation strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) .

-

Causality of Reagent Choice: BSTFA is a powerful silyl donor that replaces the active protons with trimethylsilyl (TMS) groups. However, the

-primary amide of glutamine is sterically hindered and less nucleophilic than the carboxylate. The addition of 1% TMCS acts as a critical Lewis acid catalyst, driving the reaction to completion and preventing the formation of heterogeneous mono-TMS and di-TMS mixtures. -

Result: The formation of a stable di-TMS derivative disrupts hydrogen bonding networks, significantly lowering the boiling point and shielding the molecule from thermal degradation.

Table 1: Physicochemical Transformation via Derivatization

| Property | N-Palmitoyl Glutamine (Native) | N-Palmitoyl Glutamine (Di-TMS Derivative) |

| Molecular Formula | ||

| Molecular Weight | 384.56 g/mol | 528.93 g/mol |

| Volatility | Extremely Low | High |

| Thermal Stability | Labile (Degrades in GC inlet) | Stable up to 300°C |

| Active Protons | 3 ( | 1 (Secondary |

Experimental Workflow & Protocol

The following protocol establishes a self-validating system. By spiking a structurally analogous internal standard (e.g., isotopically labeled

Step-by-Step Methodology

Phase 1: Biphasic Lipid Extraction

-

Sample Aliquoting: Transfer 100 µL of plasma or homogenized tissue into a glass extraction vial.

-

Internal Standard Spiking: Add 10 µL of the internal standard (

-NPG, 10 µg/mL in methanol). Causality: Early addition ensures the standard undergoes the exact matrix suppression and extraction losses as the endogenous analyte. -

Acidified Extraction: Add 300 µL of Chloroform:Methanol (2:1, v/v) containing 0.1% Formic Acid. Causality: Acidification protonates the

-carboxylate of NPG, neutralizing its charge and driving it preferentially into the lower hydrophobic chloroform layer. -

Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.

-

Recovery: Carefully extract the lower organic phase and transfer it to a silanized GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (

).

Phase 2: Silylation Derivatization

-

Reagent Addition: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract. Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct generated by TMCS, pushing the equilibrium toward complete silylation.

-

Incubation: Seal the vial with a PTFE-lined cap and incubate at 70°C for 30 minutes.

-

Cooling: Allow the sample to cool to room temperature prior to GC-MS injection.

Figure 2: Experimental workflow for the extraction and silylation of N-palmitoyl glutamine.

GC-MS Acquisition Parameters

To maximize sensitivity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode, targeting the diagnostic immonium ion fragments characteristic of N-acyl glutamines.

Table 2: Optimized GC-MS Parameters

| Parameter | Setting / Value | Analytical Rationale |

| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) | Non-polar 5% phenyl stationary phase is ideal for resolving non-polar TMS lipid derivatives. |

| Injection Mode | Splitless, 250°C (1 µL) | Maximizes the transfer of trace metabolites onto the column head. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Maintains optimal linear velocity for sharp chromatographic peak shapes. |

| Oven Program | 150°C (1 min) | Gradual thermal gradient ensures sequential elution of high-boiling lipid conjugates. |

| Ionization | Electron Impact (EI), 70 eV | Standard hard ionization provides reproducible, library-matchable fragmentation. |

| Target SIM Ions | m/z 130.1, m/z [M-15] | m/z 130.1 is the highly diagnostic glutamine immonium ion fragment. |

Trustworthiness: Building a Self-Validating System

A robust protocol must possess internal checks to validate its own efficacy. When analyzing NPG, analysts must monitor the following quality control metrics:

-

Derivatization Completeness (Mono- vs. Di-TMS Ratio): Moisture is the primary enemy of silylation. If the sample is not completely dried during the nitrogen evaporation step, water will hydrolyze the BSTFA reagent. This results in incomplete derivatization, yielding a mixture of mono-TMS and di-TMS NPG peaks. A self-validating run will show

di-TMS derivative. If the mono-TMS peak area exceeds 5%, the batch must be flagged for moisture contamination. -

Internal Standard Normalization: By plotting the peak area ratio of (NPG di-TMS) / (

-NPG di-TMS) against a calibration curve, the system automatically corrects for any volumetric losses during the biphasic extraction or variations in the GC inlet split ratio, ensuring absolute quantitative trustworthiness.

References

-

Title : N-Palmitoyl glutamine | C21H40N2O4 | CID 52922071 - PubChem Source : nih.gov URL :[Link]

-

Title : N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness Source : ahajournals.org URL :[Link]

-

Title : The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria Source : nih.gov URL :[Link]

Sources

isolation of N-Palmitoyl glutamine from biological tissues

Application Note: Isolation and Targeted Analysis of N-Palmitoyl Glutamine (C16:0-Gln) from Biological Tissues

Introduction & Biological Significance

N-Palmitoyl glutamine (N-Pal-Gln) is a bioactive lipid belonging to the N-acyl amino acid (NAA) family. Unlike canonical membrane lipids, NAAs are signaling metabolites formed by the conjugation of a fatty acid (palmitate) to an amino acid (glutamine).

Recent high-impact studies (e.g., Circulation, 2025-2026) have elevated N-Pal-Gln from a metabolic bystander to a critical physiological mediator. It functions as a mitochondrial uncoupler , promoting energy dissipation independent of UCP1.[1] Its circulating levels are positively correlated with cardiorespiratory fitness (VO2max) and increase following endurance exercise.[2][3][4][5]

The endogenous regulation of N-Pal-Gln is controlled by PM20D1 (Peptidase M20 Domain Containing 1), a secreted enzyme that catalyzes the bidirectional condensation and hydrolysis of fatty acids and amino acids.[1][6][7]

Why Isolation is Challenging:

-

Amphiphilicity: N-Pal-Gln possesses a long hydrophobic tail (C16) and a polar, ionizable head group (glutamine). Standard lipid extractions (Folch) often lose it to the aqueous phase, while polar extractions miss it.

-

Low Abundance: It exists in nanomolar concentrations in tissue, requiring significant enrichment and sensitive detection.

-

Isomerism: It must be chromatographically resolved from structural isomers (e.g., N-palmitoyl glutamate or other acyl-glutamine regioisomers).

Principle of Isolation

The isolation protocol relies on Organic Protein Precipitation followed by Reverse-Phase Chromatography .

-

Extraction: We utilize a mixed-polarity solvent system (Acetonitrile/Methanol).[6][7][8][9] The methanol solubilizes the polar head group, while the organic strength ensures the fatty tail dissolves.

-

Phase Separation: Unlike chloroform-based methods, we avoid phase separation that might partition the amphiphilic NAA into the "wrong" layer. We use a single-phase precipitation.

-

Detection: LC-MS/MS in Negative Electrospray Ionization (ESI-) mode. While positive mode ([M+H]+) can detect it, negative mode ([M-H]-) is preferred for targeted quantification of NAAs due to the facile deprotonation of the amide/carboxylic acid moiety and cleaner fragmentation patterns.

Reagents & Equipment

Reagents:

-

Extraction Solvent: Acetonitrile (LC-MS grade) / Methanol (LC-MS grade) (1:1 v/v).

-

Internal Standard (IS): N-heptadecanoyl glutamine (C17:0-Gln) or N-oleoyl glycine-d2 (if C16:0-Gln isotopes are unavailable).

-

Mobile Phase A: Water + 5 mM Ammonium Acetate (pH neutral or slightly basic to ensure ionization in negative mode).

-

Mobile Phase B: Acetonitrile / Isopropanol (90:10 v/v).

Equipment:

-

Bead Mill Homogenizer (e.g., Precellys or TissueLyser).

-

Refrigerated Centrifuge (20,000 x g capability).

-

Triple Quadrupole Mass Spectrometer (LC-MS/MS).

-

UHPLC System with C18 Column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

Protocol: Tissue Preparation & Extraction

Note: This protocol is optimized for liver, muscle (skeletal/cardiac), and adipose tissue.

Step 1: Tissue Harvesting & Quenching

-

Causality: NAAs are rapidly metabolized by tissue esterases and PM20D1 post-mortem. Immediate quenching is vital.

-

Action: Harvest tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C. Do not allow to thaw before extraction.

Step 2: Homogenization

-

Weigh ~20–50 mg of frozen tissue.

-

Add 500 µL of Extraction Solvent (1:1 ACN:MeOH) pre-chilled to -20°C.

-

Add 10 µL of Internal Standard (1 µM stock).

-

Add zirconium oxide beads and homogenize at 4°C (2 cycles of 30 sec at 6,000 rpm).

Step 3: Protein Precipitation

-

Incubate the homogenate at -20°C for 1 hour.

-

Why? This enhances the precipitation of proteins while keeping lipids dissolved.

-

-

Centrifuge at 20,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing N-Pal-Gln) to a fresh glass vial.

Step 4: Clarification (Optional but Recommended)

If the supernatant is cloudy (common in high-fat tissues like adipose):

-

Perform a secondary spin: 20,000 x g for 10 mins.

-

Filter through a 0.22 µm PTFE filter (low dead volume).

Protocol: LC-MS/MS Analysis

Chromatography (UHPLC)

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 55°C (Improves peak shape for lipids).

-

Gradient:

-

0-1 min: 30% B (Desalting)

-

1-8 min: Linear gradient to 100% B

-

8-10 min: Hold 100% B (Elution of N-Pal-Gln)

-

10-12 min: Re-equilibration at 30% B

-

Mass Spectrometry (MRM Parameters)

-

Ionization: ESI Negative Mode (-).

-

Rationale: The amide hydrogen is acidic. Negative mode yields a strong [M-H]- precursor.

-

Target Compound: N-Palmitoyl Glutamine (C16:0-Gln).

-

Formula: C21H40N2O4

-

Exact Mass: 384.30

-

Precursor Ion [M-H]-: 383.3

-

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Identification |

| N-Pal-Gln (Quant) | 383.3 | 145.1 | 22 | Loss of Palmitoyl (Gln fragment) |

| N-Pal-Gln (Qual) | 383.3 | 255.2 | 20 | Palmitate anion |

| IS (C17:0-Gln) | 397.3 | 145.1 | 22 | Internal Standard |

Note: The 145.1 fragment corresponds to the glutamine moiety (pyroglutamate formation), while 255.2 is the palmitate fatty acid chain.

Visualization of Workflows

Figure 1: Extraction & Isolation Workflow

This diagram details the critical path from tissue to analytical vial, emphasizing temperature control to prevent degradation.

Caption: Optimized isolation workflow ensuring enzymatic quenching and efficient recovery of amphiphilic N-acyl amino acids.

Figure 2: The PM20D1 Biological Pathway

Understanding the biological source is crucial for interpreting isolation results. N-Pal-Gln levels are a balance between synthesis and hydrolysis by PM20D1.

Caption: PM20D1 catalyzes the reversible condensation of Palmitate and Glutamine to form N-Pal-Gln.

Data Analysis & Quantification

-

Integration: Integrate the peak area of the 383.3 -> 145.1 transition.

-

Normalization:

-

Calculate the Response Ratio : (Area of N-Pal-Gln) / (Area of Internal Standard).

-

Normalize to Tissue Weight (pmol/mg tissue).

-

-

Linearity: Construct a calibration curve using synthetic N-Pal-Gln spiked into a "surrogate matrix" (e.g., BSA solution) or solvent, ranging from 1 nM to 1000 nM.

Expected Results:

-

Retention Time: N-Pal-Gln elutes slightly earlier than N-Oleoyl-Gln due to the saturated chain.

-

Tissue Levels: Expect ~10–100 pmol/g in liver; levels in plasma are lower. Levels should increase significantly in PM20D1-overexpressing models or post-exercise samples.

References

-

Long, J. Z., et al. (2016). "The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria."[1] Cell, 166(2), 424-435.

-

Nayor, M., et al. (2025/2026). "N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness."[3][4][5] Circulation.

-

Long, J. Z., et al. (2018). "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception."[7][8] Proceedings of the National Academy of Sciences (PNAS), 115(29), E6937-E6945.

-

Tan, S. F., et al. (2010). "Emerging roles of N-acyl amino acids in biology and disease." Future Medicinal Chemistry, 2(10), 1553-1566.

Sources

- 1. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Palmitoyl Glutamine Is a Candidate Mediator of Cardiorespiratory Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 7. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: N-Palmitoyl Glutamine Solubility Guide

Topic: Improving Solubility of N-Palmitoyl Glutamine (N-Pal-Gln) in Aqueous Buffers Ticket ID: NPG-SOL-001 Status: Active / Guide Audience: Biochemistry, Pharmacology, and Cosmetic Formulation Researchers[1][2]

Executive Summary: The "Lipoamino Acid" Paradox

The Core Challenge: N-Palmitoyl Glutamine is a lipoamino acid .[1][2] It possesses a schizophrenic nature: a highly hydrophobic C16 palmitoyl tail (lipid-like) and a polar glutamine head (amino acid-like).[1][2]

-

In Water: The hydrophobic tail drives self-association (aggregation), leading to precipitation.[1][2]

-

In Organics: The polar head group limits solubility in non-polar solvents like hexane.[2]

The Solution: You must treat this molecule as an anionic surfactant , not a simple solute. Successful dissolution requires manipulating three variables simultaneously: Ionization (pH) , Temperature (Krafft Point) , and Solvent Polarity (Dielectric Constant) .[1][2]

Decision Matrix: Choose Your Protocol

Before starting, select the protocol that matches your downstream application.

Figure 1: Solubility Protocol Decision Tree. Select the pathway based on your experimental tolerance for organic solvents and pH shifts.

Technical Protocols

Method A: The Solvent Shift (Recommended for Screening)

Best for: High-throughput screening, small volume assays.

Mechanism: N-Pal-Gln is highly soluble in aprotic polar solvents.[1][2] Dissolving it here first breaks the crystal lattice energy.[2] Diluting it rapidly into water creates a kinetic dispersion or solution, provided the final concentration is below the Critical Micelle Concentration (CMC).

Reagents:

-

Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (absolute).[1][2]

-

Target Buffer (e.g., PBS), pre-warmed to 37°C.[2]

Protocol:

-

Prepare Stock: Dissolve N-Pal-Gln in DMSO to 50 mg/mL (approx. 130 mM) .

-

Pre-warm Buffer: Heat your aqueous buffer to 37°C .

-

The Spike: While vortexing the buffer gently, slowly add the DMSO stock.

Troubleshooting Table:

| Observation | Diagnosis | Fix |

|---|---|---|

| White Cloudiness | Precipitation (Macro-aggregates) | Concentration too high (>1 mM).[1][2] Reduce load or increase DMSO %. |

| Needle Crystals | "Cold Shock" | Buffer was too cold. Re-heat to 50°C and sonicate. |

Method B: Aqueous Saponification (Surfactant Mode)

Best for: Animal studies, cosmetic formulation, DMSO-sensitive cells.[2]

Mechanism: The

Reagents:

Protocol:

-

Slurry: Suspend N-Pal-Gln in water (it will look like white flakes).

-

Neutralization: Add base (NaOH or Arginine) in a 1:1 molar ratio .

-

The Krafft Point Push: Heat the mixture to 60°C in a water bath.

-

Dissolution: Vortex while hot until clear.

-

Cooling: Cool slowly to room temperature.

Critical Analysis: Why Experiments Fail

The "Salting Out" Effect

Researchers often try to dissolve N-Pal-Gln directly into PBS (Phosphate Buffered Saline) or DMEM.[1][2] This usually fails.

-

Reason: High ionic strength (150 mM NaCl) screens the negative charge on the carboxyl head group. Without this electrostatic repulsion, the hydrophobic tails snap together, causing precipitation.

-

Fix: Dissolve in pure water or low-salt buffer (10 mM) first, then adjust tonicity only after the micelles are stable.

The Krafft Temperature Trap

Unlike simple salts (NaCl), surfactant solubility is temperature-dependent.[1][2]

-

Observation: The solution is clear at 50°C but turns into a solid white gel at 20°C.

-

Explanation: You are operating below the Krafft point of the N-Palmitoyl salt.

-

Workaround: Use a bulky counter-ion like L-Arginine or Lysine instead of Sodium.[1][2] Bulky ions disrupt the crystal packing, lowering the Krafft point and keeping the solution liquid at room temperature [1, 2].

Hydrolysis Risk

N-Pal-Gln contains an amide bond (linking the tail) and a peptide bond.[1][2]

-

Risk: Prolonged heating (>80°C) or extreme pH (>10) can hydrolyze the palmitoyl tail, leaving you with free Palmitic Acid and Glutamine [3].[1][2]

-

Control: Keep heating steps under 60°C and limited to <30 minutes.

Visualizing the Mechanism

Figure 2: The thermodynamic barriers to solubility.[1][2] Heat overcomes lattice energy; pH provides electrostatic repulsion.[1][2] High salt reverses solubility.[1][2]

FAQ: Researcher to Researcher

Q: Can I autoclave my stock solution? A: No. Autoclaving (121°C) risks hydrolyzing the amide bond.[1][2] Filter sterilize (0.22 µm) your stock solutions using a PES or Nylon membrane.[1][2] Note: If the solution is micellar, ensure the pore size is not trapping your micelles (rare for 0.22 µm, but possible with large aggregates).

Q: My solution foams when I vortex it. Is this normal? A: Yes. N-Pal-Gln is a surfactant (essentially a mild amino-acid soap).[1][2] Avoid vigorous vortexing if precise volume is critical.[1][2] Use gentle inversion or a magnetic stirrer to avoid foam fractionation.[1][2]

Q: I need to inject this into mice. What is the safest vehicle? A: A common formulation for lipoamino acids in vivo is:

References

-

TargetMol. N-Palmitoyl-L-glutamine Product Data Sheet & Solubility Information. (Accessed 2026).[1][2][3] Link

-

Ohta, A., et al. "Krafft temperature and enthalpy of solution of N-acyl amino acid surfactants." Journal of Oleo Science (2017). Link

-

MedChemExpress. N-Palmitoyl-L-glutamine Safety & Handling.Link

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 52922071, N-Palmitoyl glutamine.[1][2]Link[1][2]

Sources

Technical Support Center: N-Palmitoyl Glutamine (N-PG) Mass Spectrometry

Welcome to the technical support guide for the quantitative analysis of N-Palmitoyl glutamine (N-PG) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-PG quantification, with a specific focus on overcoming the pervasive challenge of matrix effects. Here, we synthesize foundational theory with field-proven protocols to ensure your assay is robust, reproducible, and reliable.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the context of N-PG analysis.

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative results.[4] These interfering components can originate from the biological sample itself (e.g., salts, proteins, and lipids) or from external sources like anticoagulants and dosing vehicles.[1]

Q2: Why is N-Palmitoyl glutamine particularly susceptible to matrix effects?

A2: N-PG is an N-acyl amino acid, a class of lipids that often resides in complex biological matrices like plasma, serum, or tissue homogenates. These matrices are rich in phospholipids, which are a primary cause of matrix effects in LC-MS bioanalysis.[5][6][7] Phospholipids can co-extract with N-PG during sample preparation and often have chromatographic properties that cause them to co-elute, leading to significant ion suppression.[6]

Q3: What are the most common sources of matrix interference for N-PG?

A3: The most significant sources of interference are endogenous phospholipids, such as phosphatidylcholines and lysophosphatidylcholines.[5][7][8] These molecules are abundant in biological membranes and can easily contaminate the mass spectrometer's ion source.[6] Other sources include salts, proteins that were not fully precipitated, and other lipids or metabolites present in the sample.[7]

Q4: How can I qualitatively and quantitatively assess matrix effects in my N-PG assay?

A4: There are two primary methods for assessing matrix effects:

-

Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of a pure N-PG standard into the LC eluent after the analytical column but before the MS ion source.[1][9] A blank, extracted matrix sample is then injected. Any dips or peaks in the resulting steady-state signal indicate regions of ion suppression or enhancement, respectively. This method is invaluable during method development to visualize where matrix components elute and interfere.[1][9]

-

Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect.[1][4] It involves comparing the peak area of N-PG spiked into an extracted blank matrix to the peak area of N-PG in a neat (pure) solvent at the same concentration. A ratio of less than 1 indicates suppression, while a ratio greater than 1 indicates enhancement.[1]

Troubleshooting Guide: Common Issues in N-PG Quantification

This guide provides a structured approach to diagnosing and resolving common problems encountered during N-PG analysis.

Problem: I'm observing significant and inconsistent ion suppression for N-PG.

-

Underlying Cause: This is the classic symptom of matrix effects, most likely caused by co-eluting phospholipids. Phospholipids compete with N-PG for ionization in the ESI source, reducing the number of N-PG ions that reach the detector.[2][5] Inconsistent suppression across different samples or batches is often due to variability in the lipid content of the biological matrix.[7]

-

Solution Workflow:

dot digraph "Troubleshooting_Ion_Suppression" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Inconsistent\nIon Suppression Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess [label="Step 1: Assess Matrix Effect\n(Post-Column Infusion)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Chroma [label="Step 2: Optimize\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Improve_Sample_Prep [label="Step 3: Enhance\nSample Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_IS [label="Step 4: Implement Stable\nIsotope-Labeled Internal Standard", fillcolor="#34A853", fontcolor="#FFFFFF"]; Revalidate [label="Step 5: Re-validate Method", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Robust & Reproducible\nN-PG Quantification", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Assess [label="Confirm timing & severity"]; Assess -> Optimize_Chroma [label="If suppression co-elutes\n with N-PG peak"]; Optimize_Chroma -> Improve_Sample_Prep [label="If separation is insufficient"]; Improve_Sample_Prep -> Use_IS [label="To correct for remaining\n unresolvable matrix effects"]; Use_IS -> Revalidate [label="Verify accuracy & precision"]; Revalidate -> End; }

Caption: Workflow for troubleshooting ion suppression in N-PG analysis.

-

Optimize Chromatography: The first line of defense is to chromatographically separate N-PG from the interfering matrix components.

-

Action: Modify your LC gradient to be shallower, increasing the separation between N-PG and the bulk of phospholipids, which often elute in a broad peak.[6]

-

Action: Consider alternative column chemistries. If using a standard C18 column, explore options like a biphenyl or pentafluorophenyl (PFP) phase, which can offer different selectivity for lipids.

-

-

Enhance Sample Preparation: If chromatography alone is insufficient, the next critical step is to remove the interfering compounds before injection.[9] Simple protein precipitation is often inadequate as it does not effectively remove phospholipids.

-

Action: Implement Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) . These techniques are far more effective at removing lipids and salts than protein precipitation alone.[3][10]

-

Action: Use specialized phospholipid removal products, such as plates or cartridges (e.g., HybridSPE®), which combine protein precipitation with targeted phospholipid depletion.[6][11] These can remove over 99% of phospholipids, drastically reducing matrix effects.[5]

-

-

Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[12] A SIL-IS, such as N-Palmitoyl-glutamine-¹³C₅,¹⁵N₂, has nearly identical chemical and physical properties to N-PG.

-

Why it works: The SIL-IS is added to the sample at the very beginning of the workflow. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[3]

-

-

Problem: My results show poor reproducibility and high %RSD between replicate injections.

-

Underlying Cause: This issue is often linked to the accumulation of matrix components, especially phospholipids, on the analytical column and in the MS ion source.[5][6] This buildup can lead to erratic elution and ionization, causing poor reproducibility.[6]

-

Solutions:

-

Improve Sample Cleanup: As detailed above, implementing a more rigorous sample preparation method like SPE or specific phospholipid removal is crucial.[5] This is the most effective way to prevent system contamination.

-

Incorporate a Wash Step: Add a strong organic wash (e.g., 100% isopropanol or acetonitrile) at the end of your LC gradient to elute any strongly retained, late-eluting matrix components from the column after each injection.

-

Regular System Maintenance: Schedule regular cleaning of the mass spectrometer's ion source. Phospholipid buildup can foul the source optics, leading to a gradual or sudden loss of sensitivity and reproducibility.[6]

-

In-Depth Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for N-PG from Plasma

-

Rationale: This protocol utilizes a modified Folch extraction, which uses a chloroform/methanol mixture to efficiently extract lipids like N-PG while leaving the majority of proteins and salts in the aqueous phase.

-

Step-by-Step Methodology:

-

Sample Aliquoting: Pipette 100 µL of plasma into a 2 mL polypropylene microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the SIL-IS working solution (e.g., N-Palmitoyl-glutamine-¹³C₅,¹⁵N₂ in methanol) to each sample, vortex briefly.

-

Extraction Solvent Addition: Add 1.5 mL of a 2:1 (v/v) mixture of Chloroform:Methanol.

-

Homogenization: Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Phase Separation: Add 300 µL of 0.9% NaCl solution (saline). Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. This will result in two distinct layers.

-

Collection: Carefully collect the lower organic layer (chloroform layer), which contains the lipids, using a glass pipette. Transfer to a clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water). Vortex, and transfer to an LC-MS vial for analysis.

-

Protocol 2: Assessing Matrix Effects via Post-Column Infusion

-

Rationale: This experiment provides a visual representation of the chromatographic regions where ion suppression or enhancement occurs, guiding method development.[1][9]

-

Step-by-Step Methodology:

-

System Setup:

-

Prepare a solution of your N-PG analytical standard in your initial mobile phase at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).

-

Place this solution in a syringe pump.

-

Using a T-fitting, connect the syringe pump output to the LC flow path between the analytical column and the MS ion source.

-

-

Infusion: Begin infusing the N-PG solution at a low, constant flow rate (e.g., 10 µL/min). You should observe a stable, elevated baseline signal for the N-PG MRM transition in your MS software.

-

Injection: Inject a blank plasma sample that has been processed through your chosen sample preparation method (e.g., the LLE protocol above).

-

Data Analysis: Monitor the N-PG MRM channel throughout the chromatographic run.

-

A sharp drop in the baseline signal indicates a region of ion suppression.

-

A rise in the baseline signal indicates a region of ion enhancement.

-

Compare the retention time of your actual N-PG peak with the regions of suppression. The goal is to have your analyte elute in a "quiet" zone with a stable baseline.

-

dot digraph "Post_Column_Infusion_Workflow" { graph [rankdir="LR", fontname="Arial", label="Post-Column Infusion Setup", labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes LC [label="LC System\n(Pump & Autosampler)", fillcolor="#F1F3F4", fontcolor="#202124"]; Column [label="Analytical\nColumn", fillcolor="#FBBC05", fontcolor="#202124"]; SyringePump [label="Syringe Pump\n(N-PG Standard)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tee [label="T-Fitting", shape=point, width=0.1, height=0.1]; MS [label="Mass Spectrometer\nIon Source", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LC -> Column [label="Mobile Phase\n+ Blank Matrix Injection"]; Column -> Tee [label="Column Eluent"]; SyringePump -> Tee [label="Constant Infusion"]; Tee -> MS [label="Combined Flow"]; }

Caption: Diagram of a post-column infusion experimental setup.

-

Data Summary: Impact of Sample Preparation on Matrix Effects

The choice of sample preparation has a profound impact on data quality. The table below summarizes the typical effectiveness of common techniques in mitigating matrix effects for lipid-like molecules.

| Sample Preparation Method | Typical Phospholipid Removal | Resulting Matrix Effect (ME) | Relative Cost & Labor | Key Consideration |

| Protein Precipitation (PPT) | < 20% | High & Variable (ME < 0.5) | Low | Inadequate for robust bioanalysis; high risk of ion suppression. |

| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate (ME ≈ 0.6-0.8) | Medium | Good balance of cost and cleanliness; requires optimization of solvents. |

| Solid-Phase Extraction (SPE) | 85-98% | Low (ME ≈ 0.8-1.0) | High | Highly effective but requires significant method development.[3] |

| Phospholipid Removal Plates | > 99% | Very Low (ME > 0.95) | Medium-High | Fast and highly effective; excellent for high-throughput applications.[5][11] |

Matrix Effect (ME) is calculated as (Peak Area in Matrix) / (Peak Area in Neat Solution). A value of 1.0 indicates no matrix effect.

By understanding the mechanisms behind matrix effects and systematically applying the troubleshooting and sample preparation strategies outlined in this guide, you can develop a highly reliable and accurate LC-MS/MS method for the quantification of N-Palmitoyl glutamine.

References

-

Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

-

Little, J. L. (2011). Use of post-column infusion for assessment of matrix effects. ResearchGate. Available at: [Link]

-

Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Available at: [Link]

-

van der Laan, A., van den Heuvel, D., van der Zwan, G., & van der Werf, M. J. (2022). Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. Utrecht University Research Portal. Available at: [Link]

-

van der Laan, A., van den Heuvel, D., van der Zwan, G., & van der Werf, M. J. (2022). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]

-

Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Available at: [Link]

-

Ecker, J. (2020). The Role of LC–MS in Lipidomics. LCGC International. Available at: [Link]

-

LCGC International. (2022). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Available at: [Link]

-

Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. Available at: [Link]

-

Rostkowski, K. M., et al. (2023). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology. Available at: [Link]

-

ResearchGate. (n.d.). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Available at: [Link]

-

NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]

-

Gołda, M., & Jones, M. R. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Available at: [Link]

-

McGarrah, R. W., et al. (2022). N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness. Nature Metabolism. Available at: [Link]

-

Hansen, S. H., et al. (2012). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research. Available at: [Link]

-

Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Available at: [Link]

-

Wang, R., et al. (2021). Reducing the matrix effect in mass spectral imaging of biofilms using flow-cell culture. Frontiers in Microbiology. Available at: [Link]

-

Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available at: [Link]

-

International Journal of Scientific & Technology Research. (2016). Sample Preparation In Bioanalysis: A Review. Available at: [Link]

-